1-[(3-chlorobenzyl)sulfonyl]-N-(3,4-dimethylphenyl)piperidine-3-carboxamide
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Overview
Description
1-[(3-Chlorophenyl)methanesulfonyl]-N-(3,4-dimethylphenyl)piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorophenyl)methanesulfonyl]-N-(3,4-dimethylphenyl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the carboxamide group, and the attachment of the aromatic substituents. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Carboxamide Group: This step often involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Attachment of Aromatic Substituents: This can be accomplished through various substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and minimizing costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Chlorophenyl)methanesulfonyl]-N-(3,4-dimethylphenyl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents for substitution reactions can include halogens, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, depending on the reagents used.
Scientific Research Applications
1-[(3-Chlorophenyl)methanesulfonyl]-N-(3,4-dimethylphenyl)piperidine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.
Biology: In biological research, the compound may be used to study its effects on various biological systems, including its potential as a therapeutic agent.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methanesulfonyl]-N-(3,4-dimethylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The compound may affect various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-Chlorophenyl)methanesulfonyl]-N-(3-methylphenyl)piperidine-3-carboxamide
- 1-[(3-Chlorophenyl)methanesulfonyl]-N-(4-methylphenyl)piperidine-3-carboxamide
- 1-[(3-Chlorophenyl)methanesulfonyl]-N-(3,4-dimethoxyphenyl)piperidine-3-carboxamide
Uniqueness
1-[(3-Chlorophenyl)methanesulfonyl]-N-(3,4-dimethylphenyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H25ClN2O3S |
---|---|
Molecular Weight |
421.0 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-N-(3,4-dimethylphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C21H25ClN2O3S/c1-15-8-9-20(11-16(15)2)23-21(25)18-6-4-10-24(13-18)28(26,27)14-17-5-3-7-19(22)12-17/h3,5,7-9,11-12,18H,4,6,10,13-14H2,1-2H3,(H,23,25) |
InChI Key |
FERMZQNFUQSHKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
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